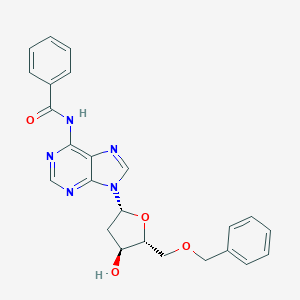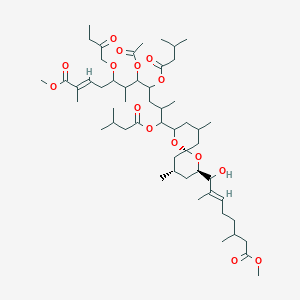
Didemnaketal B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Didemnaketal B is a natural compound that is found in the marine organism Didemnum sp. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. Didemnaketal B has been found to possess various biological activities, making it a promising candidate for the development of new drugs and therapies.
Wissenschaftliche Forschungsanwendungen
Didemnaketal B has been found to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. These properties make it a promising candidate for the development of new drugs and therapies. Didemnaketal B has been studied extensively in the field of cancer research, where it has been found to inhibit the growth of various cancer cell lines. Additionally, Didemnaketal B has been found to possess potent anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Wirkmechanismus
The mechanism of action of Didemnaketal B is not fully understood. However, studies have suggested that it may work by inhibiting various enzymes and signaling pathways that are involved in cancer cell growth and inflammation. Didemnaketal B has also been found to modulate the immune system, leading to its anti-inflammatory effects.
Biochemische Und Physiologische Effekte
Didemnaketal B has been found to possess various biochemical and physiological effects. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels) in tumors, and modulate the immune system. Additionally, Didemnaketal B has been found to possess potent anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Didemnaketal B in lab experiments is its potent biological activity. This compound has been found to possess various biological activities, making it a promising candidate for the development of new drugs and therapies. However, one of the limitations of using Didemnaketal B in lab experiments is its challenging synthesis method. This compound is challenging to synthesize, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for the research and development of Didemnaketal B. One of the future directions is to further investigate its mechanism of action. Understanding how Didemnaketal B works at the molecular level may lead to the development of more effective drugs and therapies. Another future direction is to investigate its potential applications in agriculture and industry. Didemnaketal B has been found to possess anti-microbial properties, making it a potential candidate for the development of new pesticides and preservatives. Additionally, Didemnaketal B has been found to possess anti-inflammatory properties, making it a potential candidate for the development of new anti-inflammatory drugs.
Conclusion:
In conclusion, Didemnaketal B is a natural compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. This compound has been found to possess various biological activities, making it a promising candidate for the development of new drugs and therapies. Although there are limitations to using Didemnaketal B in lab experiments, its potent biological activity makes it a valuable compound for scientific research. Further investigation into its mechanism of action and potential applications may lead to the development of new drugs and therapies that could benefit society.
Synthesemethoden
Didemnaketal B is a complex molecule that is challenging to synthesize. However, several synthetic approaches have been developed to produce this compound. One of the most common methods for synthesizing Didemnaketal B is the total synthesis approach, where the compound is synthesized from scratch using various chemical reactions. Another method involves the isolation of Didemnaketal B from the marine organism Didemnum sp. using various extraction techniques.
Eigenschaften
CAS-Nummer |
135257-48-6 |
|---|---|
Produktname |
Didemnaketal B |
Molekularformel |
C53H88O15 |
Molekulargewicht |
965.3 g/mol |
IUPAC-Name |
methyl (E)-7-acetyloxy-11-[(2R,4S,6R)-2-[(E)-1-hydroxy-8-methoxy-2,6-dimethyl-8-oxooct-2-enyl]-4,10-dimethyl-1,7-dioxaspiro[5.5]undecan-8-yl]-2,6,10-trimethyl-8,11-bis(3-methylbutanoyloxy)-5-(2-oxobutoxy)undec-2-enoate |
InChI |
InChI=1S/C53H88O15/c1-16-41(55)30-63-42(21-20-37(10)52(60)62-15)39(12)51(64-40(13)54)44(65-47(57)22-31(2)3)27-38(11)50(66-48(58)23-32(4)5)45-25-35(8)29-53(68-45)28-34(7)24-43(67-53)49(59)36(9)19-17-18-33(6)26-46(56)61-14/h19-20,31-35,38-39,42-45,49-51,59H,16-18,21-30H2,1-15H3/b36-19+,37-20+/t33?,34-,35?,38?,39?,42?,43+,44?,45?,49?,50?,51?,53+/m0/s1 |
InChI-Schlüssel |
QGBBOZXSQTVDPO-KUCZHDBWSA-N |
Isomerische SMILES |
CCC(=O)COC(C/C=C(\C)/C(=O)OC)C(C)C(C(CC(C)C(C1CC(C[C@]2(O1)C[C@H](C[C@@H](O2)C(/C(=C/CCC(C)CC(=O)OC)/C)O)C)C)OC(=O)CC(C)C)OC(=O)CC(C)C)OC(=O)C |
SMILES |
CCC(=O)COC(CC=C(C)C(=O)OC)C(C)C(C(CC(C)C(C1CC(CC2(O1)CC(CC(O2)C(C(=CCCC(C)CC(=O)OC)C)O)C)C)OC(=O)CC(C)C)OC(=O)CC(C)C)OC(=O)C |
Kanonische SMILES |
CCC(=O)COC(CC=C(C)C(=O)OC)C(C)C(C(CC(C)C(C1CC(CC2(O1)CC(CC(O2)C(C(=CCCC(C)CC(=O)OC)C)O)C)C)OC(=O)CC(C)C)OC(=O)CC(C)C)OC(=O)C |
Synonyme |
didemnaketal B |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3,5-Tris[(3-methylphenyl)phenylamino]benzene](/img/structure/B161342.png)
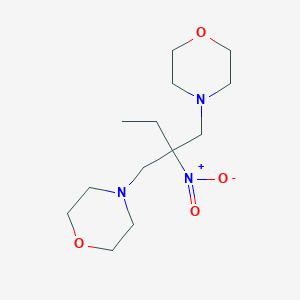
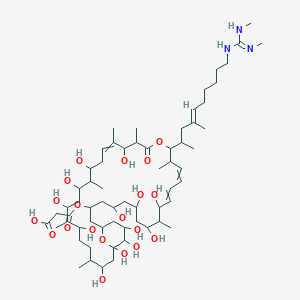
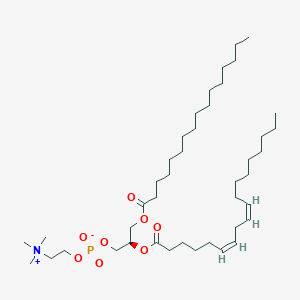
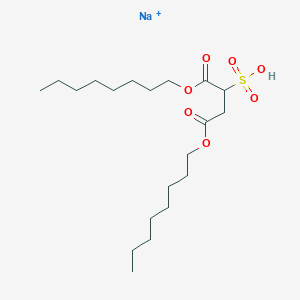
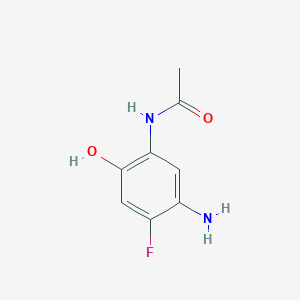
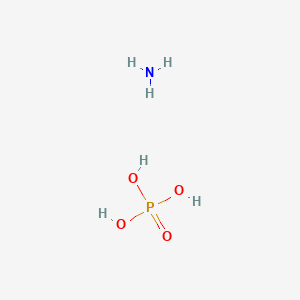

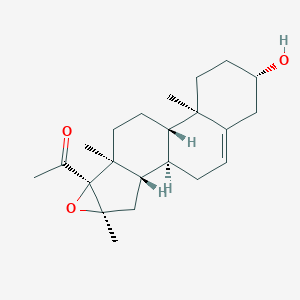
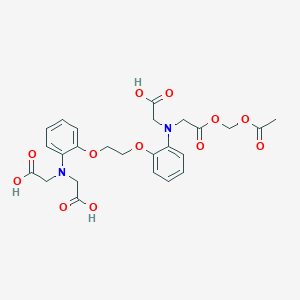
![2-[4-(2-bromoacetyl)phenoxy]acetic Acid](/img/structure/B161365.png)
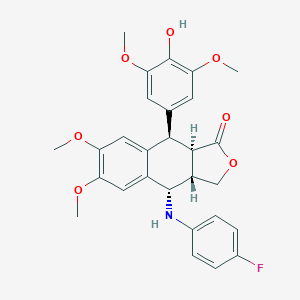
![4-[3-(4-Hydroxyphenyl)propyl]resorcinol](/img/structure/B161370.png)
